molecular formula C22H29N3O4S B2885485 4-异丙氧基-N-(2-((4-苯基哌嗪-1-基)磺酰基)乙基)苯甲酰胺 CAS No. 897612-01-0

4-异丙氧基-N-(2-((4-苯基哌嗪-1-基)磺酰基)乙基)苯甲酰胺

货号 B2885485
CAS 编号: 897612-01-0
分子量: 431.55
InChI 键: HTEBVRCZXUCERC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of 4-isopropoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is complex, contributing to its multifaceted nature. Unfortunately, specific details about its molecular structure were not found in the available resources.


Chemical Reactions Analysis

While specific chemical reactions involving 4-isopropoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide were not found, related compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have shown moderate acetylcholinesterase inhibitory activities in vitro .

科学研究应用

抗真菌和抗菌活性

已评估与 4-异丙氧基-N-(2-((4-苯基哌嗪-1-基)磺酰基)乙基)苯甲酰胺结构相关的化合物的抗真菌和抗菌特性。劳伦特等人 (2010) 的一项研究合成了一个 4-(4-苯基哌嗪-1-基)苯甲酰胺库,显示出对卡氏肺囊虫具有显着的体外活性。同样,Temiz-Arpaci 等人 (2021) 设计并合成了苯并恶唑衍生物,其抗菌活性通过微量稀释法测定,证明了对铜绿假单胞菌有良好的活性。

治疗应用中的酶抑制

多项研究调查了对特定酶的抑制,这可能为类似化合物的治疗应用提供建议。乌鲁斯等人 (2013) 合成了抑制细胞质碳酸酐酶同工型的吖啶磺酰胺化合物,对 hCA II 和 VII 具有高亲和力。这表明有潜力治疗与酶失调相关的疾病。阿卜杜利等人 (2018) 探索了苯甲酰胺-4-磺酰胺作为人碳酸酐酶同工型的抑制剂,证明了它们的有效性,并提出了一个用于治疗用途的有前景的抑制剂类别。

抗癌研究

已评估具有结构相似性的化合物的潜在抗癌活性。拉维昌迪兰等人 (2019) 合成了苯基氨基硫烷基-1,4-萘醌衍生物,并评估了它们对各种人类癌细胞系的细胞毒活性,发现了几种具有有效细胞毒活性的化合物。这项研究表明结构相似的化合物在癌症治疗中的潜力。

酶代谢研究

了解相关化合物的代谢途径可以深入了解它们的药代动力学和治疗潜力。赫文加德等人 (2012) 研究了新型抗抑郁药 Lu AA21004 的氧化代谢,确定了参与的细胞色素 P450 酶。这项研究有助于理解类似化合物如何在体内代谢,影响它们作为治疗剂的开发。

作用机制

    Target of Action

    • Additionally, the compound interacts with butyrylcholinesterase (BuChE) , which possesses wider substrate specificity than AChE and modulates acetylcholine levels, enhancing cognitive functions .

    Mode of Action

    • By inhibiting AChE, it increases the availability of ACh, which is crucial for learning, memory, and cognitive function .

    Biochemical Pathways

    • AChE inhibition by this compound helps maintain ACh levels, potentially alleviating AD symptoms .

    Pharmacokinetics

    • Excretion : Elimination occurs via urine and feces .

    Result of Action

    • By selectively inhibiting AChE, the compound may temporarily relieve AD symptoms .

    Action Environment

    • Stability studies are essential to understand its behavior under different conditions .

属性

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-18(2)29-21-10-8-19(9-11-21)22(26)23-12-17-30(27,28)25-15-13-24(14-16-25)20-6-4-3-5-7-20/h3-11,18H,12-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEBVRCZXUCERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。